molecular formula C17H13ClN4O2 B12747372 N(sup 1)-(4-Chlorophenyl)-N(sup 2)-phenyl-1H-imidazole-1,2-dicarboxamide CAS No. 139109-17-4

N(sup 1)-(4-Chlorophenyl)-N(sup 2)-phenyl-1H-imidazole-1,2-dicarboxamide

Cat. No.: B12747372
CAS No.: 139109-17-4
M. Wt: 340.8 g/mol
InChI Key: KYYUBJQYGBKSEN-UHFFFAOYSA-N
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Description

N(sup 1)-(4-Chlorophenyl)-N(sup 2)-phenyl-1H-imidazole-1,2-dicarboxamide is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a 4-chlorophenyl group and a phenyl group attached to the imidazole ring, along with two carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(sup 1)-(4-Chlorophenyl)-N(sup 2)-phenyl-1H-imidazole-1,2-dicarboxamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia or primary amines.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.

    Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.

    Formation of Carboxamide Groups: The carboxamide groups can be introduced by reacting the intermediate compound with phosgene or a suitable carbamoyl chloride.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. These methods often employ automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

N(sup 1)-(4-Chlorophenyl)-N(sup 2)-phenyl-1H-imidazole-1,2-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Replacement of the chlorine atom with nucleophiles such as hydroxyl or amino groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N(sup 1)-(4-Chlorophenyl)-N(sup 2)-phenyl-1H-imidazole-1,2-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N(sup 1)-(4-Bromophenyl)-N(sup 2)-phenyl-1H-imidazole-1,2-dicarboxamide
  • N(sup 1)-(4-Methylphenyl)-N(sup 2)-phenyl-1H-imidazole-1,2-dicarboxamide
  • N(sup 1)-(4-Nitrophenyl)-N(sup 2)-phenyl-1H-imidazole-1,2-dicarboxamide

Uniqueness

N(sup 1)-(4-Chlorophenyl)-N(sup 2)-phenyl-1H-imidazole-1,2-dicarboxamide is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable subject of study in various research fields.

Properties

CAS No.

139109-17-4

Molecular Formula

C17H13ClN4O2

Molecular Weight

340.8 g/mol

IUPAC Name

1-N-(4-chlorophenyl)-2-N-phenylimidazole-1,2-dicarboxamide

InChI

InChI=1S/C17H13ClN4O2/c18-12-6-8-14(9-7-12)21-17(24)22-11-10-19-15(22)16(23)20-13-4-2-1-3-5-13/h1-11H,(H,20,23)(H,21,24)

InChI Key

KYYUBJQYGBKSEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NC=CN2C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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